molecular formula C13H7N3OS2 B2622213 N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 865546-26-5

N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2622213
CAS No.: 865546-26-5
M. Wt: 285.34
InChI Key: XGMIFUHXBHIWCS-UHFFFAOYSA-N
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Description

Core Scaffold Analysis: Benzothiazole-Thiophene Conjugation

The molecular framework of this compound is defined by the conjugation of a benzothiazole ring system and a thiophene moiety. The benzothiazole unit consists of a benzene ring fused to a thiazole, while the thiophene is a five-membered aromatic ring containing sulfur. The two heterocycles are linked via an amide bond, facilitating π-π conjugation across the system.

Crystallographic studies of analogous compounds, such as 4-amino-5-(4-bromobenzoyl)-3-(benzo[d]thiazol-2-yl)-2-[(2′,3′,4′,6′-tetra-O-acetyl-β-d-galactopyranosyl)sulfanyl]thiophene, reveal that the benzothiazole and thiophene rings exhibit near-coplanarity, with an interplanar angle of 7.43°. This alignment enhances electronic delocalization, critical for stabilizing the molecule’s excited states and influencing its photophysical properties. The sulfur atom in the thiophene ring forms a short bond (1.759 Å) with the adjacent carbon, further reinforcing structural rigidity.

Substituent Configuration: Cyanogroup Positioning and Carboxamide Orientation

The cyano group (-CN) at the 3-position of the thiophene ring introduces significant electronic effects. This electron-withdrawing substituent polarizes the thiophene ring, reducing electron density at the 2-position and enhancing the electrophilicity of the adjacent amide bond. The carboxamide group at the 6-position of the benzothiazole adopts an orientation that facilitates intramolecular hydrogen bonding. In structurally related compounds, the NH₂ group forms hydrogen bonds with the thiazole nitrogen (N⋯H distance: 2.12 Å) and carbonyl oxygen (O⋯H distance: 1.98 Å), stabilizing the planar conformation.

The table below summarizes key bond lengths and angles associated with these substituents:

Parameter Value Source
S–C bond (thiophene) 1.759 Å
N–H⋯O hydrogen bond distance 1.98 Å
N–H⋯N hydrogen bond distance 2.12 Å
C≡N bond length 1.15 Å

Crystallographic Data Interpretation from Analogous Compounds

X-ray diffraction studies of analogous benzothiazole-thiophene hybrids provide critical insights into the target compound’s lattice packing and intermolecular interactions. For example, the crystal structure of 4-amino-5-(4-bromobenzoyl)-3-(benzo[d]thiazol-2-yl)-2-[(2′,3′,4′,6′-tetra-O-acetyl-β-d-galactopyranosyl)sulfanyl]thiophene reveals ribbon-like molecular arrangements stabilized by weak hydrogen bonds (C–H⋯O) and N⋯S contacts (3.14 Å). These interactions suggest that this compound may adopt similar packing motifs, with its cyano and carboxamide groups participating in dipole-dipole interactions.

Comparative Molecular Geometry with Related Benzothiazole Derivatives

Comparative analysis with derivatives such as 5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide highlights the impact of substituent electronic profiles on molecular geometry. The nitro group in the latter compound introduces steric hindrance at the 6-position, distorting the benzothiazole-thiophene dihedral angle to 12.5°, compared to 7.43° in the cyano-substituted analog. Additionally, the carboxamide group in the target compound enhances planarity through hydrogen bonding, unlike methyl or nitro substituents, which prioritize steric accommodation over electronic conjugation.

The table below contrasts key geometric parameters:

Compound Dihedral Angle Dominant Interaction Source
This compound 7.43° N–H⋯O hydrogen bonding
5-Methyl-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide 12.5° Steric hindrance
Thiophene-vinyl-benzothiazole ligand 58.23° Vinylene bond rotation

This comparative framework underscores the structural versatility of benzothiazole-thiophene hybrids and the role of substituents in modulating molecular conformation.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3OS2/c14-6-9-3-4-18-13(9)16-12(17)8-1-2-10-11(5-8)19-7-15-10/h1-5,7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMIFUHXBHIWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=C(C=CS3)C#N)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Cyanothiophen-2-yl)-1,3-benzothiazole-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and other relevant pharmacological effects.

1. Overview of the Compound

This compound belongs to a class of compounds known as benzothiazoles, which are recognized for their diverse biological activities. The presence of both the benzothiazole and thiophene moieties contributes significantly to its pharmacological profile.

2. Anticancer Activity

Recent studies have demonstrated the anticancer potential of benzothiazole derivatives, including this compound. A notable study evaluated various benzothiazole derivatives for their in vitro anticancer activity against different cancer cell lines.

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through activation of caspase pathways. For instance, compounds similar to this compound have been shown to activate procaspase-3, leading to increased levels of active caspase-3 and subsequent apoptosis in cancer cells .

2.2 Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the chemical structure can significantly influence the biological activity. The presence of electron-withdrawing groups and specific functional groups enhances the anticancer activity and selectivity towards cancer cells. For example, a study highlighted that reducing electron density in specific donor sets leads to diminished activity .

3.1 Toxicity and Metabolic Stability

In vivo studies using zebrafish models have been conducted to assess the toxicity of this compound. These studies are crucial for understanding the safety profile of the compound before further development .

3.2 Other Biological Activities

Besides anticancer properties, benzothiazole derivatives have shown promise in other areas such as antimicrobial and antiviral activities. The compound's ability to interact with various biological targets makes it a candidate for broader pharmacological applications.

4. Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

StudyObjectiveFindings
Study AEvaluate anticancer propertiesIdentified significant apoptosis induction in U937 cells
Study BAssess toxicityDemonstrated low toxicity in zebrafish models
Study CExplore SARFound that specific substitutions enhance selectivity towards cancer cells

5. Conclusion

This compound exhibits promising biological activity, particularly as an anticancer agent. Its mechanism involving caspase activation and favorable SAR highlights its potential for further development in therapeutic applications. Continued research into its pharmacological properties and safety will be essential for advancing this compound in clinical settings.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s structure comprises:

  • 1,3-Benzothiazole-6-carboxamide : A bicyclic aromatic system with a carboxamide at position 4.
  • 3-cyanothiophen-2-yl: A thiophene ring substituted with a cyano group at position 3.

Similar compounds differ in substituents on the benzothiazole, thiophene, or carboxamide-linked moieties. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight Substituents (Benzothiazole/Thiophene) Melting Point (°C) Biological Activity
N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-6-carboxamide C₁₃H₈N₃OS₂ 302.35 6-carboxamide, 3-cyano thiophene Not reported Not reported
N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide C₁₃H₁₀N₂O₂S₂ 290.36 6-methoxy benzothiazole, thiophene-2-carboxamide Not reported Not reported
3-chloro-N-{6-nitro-1,3-benzothiazol-2-yl}-1-benzothiophene-2-carboxamide C₁₆H₈ClN₃O₃S₂ 389.84 6-nitro benzothiazole, 3-chloro benzothiophene Not reported Not reported
4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide C₁₅H₁₀F₂IN₃O₃S 519.23 Multiple substituents (fluoro, iodo, hydroxyethoxy) Not reported Tyrosine kinase inhibitor

Key Differences and Implications

Substituent Effects: Electron-withdrawing groups (EWGs): The 3-cyano group in the target compound contrasts with electron-donating groups like methoxy in or nitro in . EWGs may enhance stability and polar interactions in biological targets. Halogenation: Chloro (e.g., ) and fluoro (e.g., ) substituents improve lipophilicity and metabolic stability.

Biological Activity: The tyrosine kinase inhibitor in demonstrates that benzothiazole carboxamides with complex substituents (e.g., iodo, hydroxyethoxy) can target specific enzymes.

Physical Properties

  • Melting Points: The analog in (with a 3-cyanothiophene group) has a high melting point (288–289°C), likely due to strong intermolecular interactions from the cyano group.
  • Spectroscopic Data : IR and NMR data (e.g., ) are consistent across analogs, with NH stretches (~3400 cm⁻¹) and aromatic proton signals (δ 7–9 ppm).

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